(15R)-Bimatoprost

Description

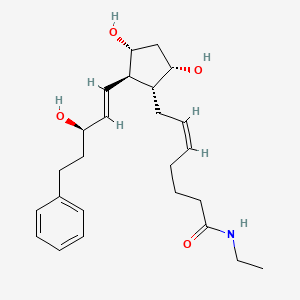

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKCDNYWBIDND-ZPFRTTICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163135-92-9 | |

| Record name | 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163135929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3R)-3-HYDROXY-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY922N486Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(15R)-Bimatoprost: A Deep Dive into its Mechanism of Action

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

**(15R)-Bimatoprost, a stereoisomer of the potent ocular hypotensive agent Bimatoprost, offers a unique pharmacological profile for scientific investigation. While sharing a structural similarity with prostaglandin F2α (PGF2α), its mechanism of action involves a nuanced interaction with prostanoid receptors, leading to a cascade of intracellular events that ultimately regulate aqueous humor dynamics. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Receptor Binding and Activation

This compound, like its (15S) counterpart (Bimatoprost), is recognized as a prostaglandin analog.[1] The primary target for these compounds is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3][4] The inversion of the hydroxyl group at the C-15 position from the S to the R configuration in this compound is known to influence its biological activity, generally resulting in a decrease, but not complete elimination, of potency compared to the parent compound.[5]

While specific binding affinity data for this compound is not extensively reported in publicly available literature, studies on Bimatoprost and its free acid provide a crucial framework for understanding its interaction with the FP receptor. Bimatoprost itself exhibits a binding affinity (Ki) for the FP receptor in the micromolar range, while its free acid form, 17-phenyl-trinor PGF2α, demonstrates a significantly higher affinity.[5][6]

Table 1: Receptor Binding Affinities (Ki) and Potencies (EC50) of Bimatoprost and its Free Acid

| Compound | Receptor | Ki (nM) | EC50 (nM) - Intracellular Calcium Mobilization | Reference |

| Bimatoprost | Human FP | 9250 ± 846 | 3070 ± 1330 (HEK-293 cells) | [5] |

| Bimatoprost | Human FP | 6310 ± 1650 | 2940 ± 1663 (HEK cells) | [2][4][7] |

| Bimatoprost Free Acid | Human FP | 59 ± 6 | 15 ± 3 (HEK-293 cells) | [5] |

| Bimatoprost Free Acid | Human FP | 83 | 2.8 - 3.8 (various cell types) | [6] |

It is hypothesized that this compound also acts as an agonist at the FP receptor, albeit with potentially lower affinity and potency than the (15S)-isomer. The ethyl amide group of Bimatoprost is hydrolyzed in ocular tissues to its free acid, which is a more potent FP receptor agonist.[6] A similar metabolic activation is expected for this compound.

Downstream Signaling Pathway

Activation of the FP receptor by this compound is believed to initiate a canonical Gq protein-coupled signaling cascade. This pathway plays a central role in mediating the physiological effects of the drug.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. bioscience.co.uk [bioscience.co.uk]

- 3. Gel contraction assay [bio-protocol.org]

- 4. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of (15R)-Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for Bimatoprost, with a specific focus on its (15R)-epimer, a critical impurity in the manufacturing process. The document details experimental protocols, presents quantitative data for key reaction steps, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction

Bimatoprost, a prostamide F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, particularly at the C-15 position, where the (S)-hydroxyl configuration is essential for biological activity. The (15R)-epimer, (15R)-Bimatoprost, is a common process-related impurity that must be carefully controlled and separated during manufacturing to ensure the safety and efficacy of the final drug product.[2][3] This guide delves into the chemical synthesis of Bimatoprost, the formation of the (15R)-epimer, and the chromatographic techniques employed for its purification.

Synthesis of Bimatoprost

The total synthesis of Bimatoprost is a multi-step process that often commences from the well-established Corey lactone, a versatile chiral building block for prostaglandin synthesis.[4][5] The synthesis involves the sequential construction of the α- and ω-side chains onto the cyclopentane core. A representative synthetic approach is outlined below.

Synthetic Pathway

A common synthetic route involves the protection of the hydroxyl groups of the Corey lactone, followed by oxidation to an aldehyde. The ω-side chain is then introduced via a Horner-Wadsworth-Emmons reaction, followed by stereoselective reduction of the resulting enone to establish the crucial C-15 hydroxyl group. Subsequent reduction of the lactone to a lactol, followed by a Wittig reaction to install the α-chain, and finally amidation and deprotection yields Bimatoprost.[4][6]

References

(15R)-Bimatoprost chemical structure and properties

(15R)-Bimatoprost , an epimer of the widely used glaucoma medication Bimatoprost, serves as a critical reference standard in the pharmaceutical industry for the development, quality control, and stability testing of its parent compound. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic prostamide analog, structurally differing from Bimatoprost only in the stereochemistry of the hydroxyl group at the C-15 position. This subtle change to an (R) configuration from the active (S) form can significantly impact its biological activity and receptor binding affinity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[][2] |

| CAS Number | 1163135-92-9[][3] |

| Molecular Formula | C25H37NO4[][3] |

| Molecular Weight | 415.57 g/mol [4] |

| Synonyms | 15-epi-Bimatoprost, Bimatoprost Impurity 1, 15(R)-17-phenyl trinor PGF2α ethyl amide |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Predicted: Gel | ChemicalBook |

| Boiling Point | Predicted: 629.8 ± 55.0 °C | ChemicalBook |

| Density | Predicted: 1.145 ± 0.06 g/cm³ | ChemicalBook |

| pKa | Predicted: 14.25 ± 0.20 | ChemicalBook |

| Solubility | Sparingly soluble in Chloroform and Methanol | ChemicalBook |

Mechanism of Action and Signaling Pathways

While the specific signaling pathways of this compound have not been extensively elucidated, its mechanism of action is inferred from its structural similarity to Bimatoprost. Bimatoprost is known to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye. It achieves this through a dual mechanism, enhancing outflow through both the trabecular meshwork (pressure-sensitive) and the uveoscleral (pressure-insensitive) pathways.[5]

Bimatoprost acts as a prostamide, mimicking the action of endogenous prostamides. It is thought to interact with prostamide receptors, though its exact receptor target is still a subject of research.[6] Additionally, its metabolite, bimatoprost free acid, is a potent agonist of the prostaglandin F2α (FP) receptor. Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, thereby facilitating aqueous humor outflow.

The primary signaling pathway for FP receptor activation involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are believed to mediate the cellular responses leading to increased aqueous outflow.

The (15R) configuration in this compound likely alters its binding affinity and/or efficacy at these receptor sites compared to the (15S) epimer, generally resulting in reduced biological activity.

Experimental Protocols

Accurate analysis of this compound is crucial for ensuring the purity and quality of Bimatoprost drug products. The following are representative experimental protocols for its analysis.

UHPLC Method for Purity Analysis

This method is suitable for the separation and quantification of this compound from Bimatoprost and other related substances.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

Chromatographic Conditions:

-

Column: Acquity BEH C8 (150 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.01% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-8.5 min: 20-30% B

-

8.5-11 min: 30-50% B

-

11-12 min: 50-95% B

-

12-12.5 min: 95-20% B

-

12.5-15 min: 20% B (re-equilibration)

-

-

Flow Rate: 0.7 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 5 µL

Sample Preparation:

-

Prepare a stock solution of this compound reference standard and the sample to be analyzed in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.

LC-MS/MS Method for Quantification in Biological Matrices

This highly sensitive method is suitable for the quantification of this compound in complex biological matrices like plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Sample Preparation (Plasma):

-

To 200 µL of plasma, add an internal standard.

-

Perform protein precipitation by adding 600 µL of cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to achieve separation from matrix components.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 416.3 → Product ion (Q3) m/z (specific fragment to be determined)

-

Internal Standard: Specific precursor-product ion transition.

-

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

-

Transfer the solution to an NMR tube.

NMR Experiments:

-

1D NMR:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry, including the (R) configuration at C-15.

-

The interpretation of these spectra allows for the unambiguous structural assignment of this compound.

Conclusion

This compound is an indispensable tool in the pharmaceutical analysis of Bimatoprost. A thorough understanding of its chemical properties, potential biological interactions, and the analytical methods for its detection and quantification is essential for ensuring the safety and efficacy of Bimatoprost-containing medications. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals working with this important compound.

References

- 2. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. isca.me [isca.me]

An In-Depth Technical Guide to (15R)-Bimatoprost (CAS Number: 1163135-92-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(15R)-Bimatoprost, with the CAS number 1163135-92-9, is the 15-R epimer of the potent ocular hypotensive agent, Bimatoprost. Bimatoprost is a synthetic prostamide analog of prostaglandin F2α (PGF2α) widely used in the treatment of glaucoma and ocular hypertension. As an isomer of a pharmacologically active substance, this compound is primarily of interest as a process-related impurity in the synthesis of Bimatoprost and as a reference standard for analytical purposes. Understanding its chemical properties, synthesis, and analytical control is crucial for the quality assessment of Bimatoprost drug products. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, analytical methodologies for its quantification, and the relevant biological context of its parent compound.

Physicochemical Properties

This compound shares the same molecular formula and molecular weight as Bimatoprost but differs in the stereochemical orientation of the hydroxyl group at the C-15 position. This seemingly minor structural change can have significant implications for its biological activity.

| Property | Value | Reference |

| CAS Number | 1163135-92-9 | [1] |

| Chemical Name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide | [] |

| Synonyms | 15-epi Bimatoprost, Bimatoprost Impurity 1, (15R)- Isomer Bimatoprost | [][3] |

| Molecular Formula | C25H37NO4 | [4][5] |

| Molecular Weight | 415.57 g/mol | [4][5][6] |

| Appearance | White to off-white powder or gel | [3][4] |

| Solubility | Sparingly soluble in Chloroform and Methanol. Slightly soluble in water. | [3][4] |

| Storage Temperature | -20°C in an amber vial under an inert atmosphere. | [3] |

Synthesis and Formation

This compound is primarily formed as a process-related impurity during the synthesis of Bimatoprost. The reduction of the 15-keto intermediate in the prostaglandin synthesis pathway can lead to the formation of both the desired (15S)-alcohol (Bimatoprost) and the undesired (15R)-epimer. The ratio of these epimers is dependent on the reducing agent and reaction conditions employed.

A general synthetic approach to Bimatoprost involves a convergent synthesis strategy. One key step that can generate the (15R)-epimer is the reduction of an enone precursor. For instance, the use of certain reducing agents might not be completely stereoselective, leading to a mixture of 15S and 15R alcohols. Purification techniques such as chromatography are then necessary to separate the desired (15S)-epimer from the (15R)-impurity.[7][8]

Analytical Methodologies

The accurate quantification of this compound is critical for the quality control of Bimatoprost active pharmaceutical ingredient (API) and finished drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for this purpose.

UHPLC-UV Method for Purity and Assay

A stability-indicating UHPLC method with UV detection has been developed for the determination of Bimatoprost and its impurities, including this compound.[9]

Experimental Protocol:

-

Instrumentation: UHPLC system with a UV detector.

-

Column: Acquity BEH C8, 150 × 2.1 mm, 1.7 µm reversed-phase analytical column.

-

Mobile Phase: A gradient elution using a mixture of 0.01% H3PO4 in water and acetonitrile.

-

Flow Rate: 0.7 mL/min.

-

Detection: UV at a specified wavelength (e.g., 210 nm).

-

Sample Preparation: Standard and sample solutions of Bimatoprost and this compound are prepared in a suitable diluent at a known concentration (e.g., 0.50 mg/mL).[]

Method Validation Data:

| Parameter | Result |

| Linearity Range | 0.5-6.0 μ g/band (densitometric RP-TLC); 5–100 μg/mL (RP-HPLC)[10] |

| Limit of Detection (LOD) | 0.01 mg/kg (LC-MS/MS)[11] |

| Limit of Quantification (LOQ) | 0.03 mg/kg (LC-MS/MS)[11] |

Biological Context and Mechanism of Action of Bimatoprost

Prostaglandin F2α (FP) Receptor Signaling Pathway

Bimatoprost and its active metabolite, bimatoprost acid, are agonists of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[13][14] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, thereby increasing both the uveoscleral and trabecular outflow of aqueous humor.[15][16][17]

Prostaglandin F2α (FP) Receptor Signaling Pathway

Quantitative Biological Data for Bimatoprost and its Acid

While specific data for this compound is lacking, the following table summarizes key biological parameters for Bimatoprost and its active free acid metabolite.

| Compound | Parameter | Value | Cell/System | Reference |

| Bimatoprost | Ki (FP Receptor Binding) | 6310 ± 1650 nM | [3H]PGF2α displacement | [14] |

| EC50 (Ca²⁺ Mobilization) | 2940 ± 1663 nM | Cloned human FP receptors (HEK cells) | [14] | |

| EC50 (Ca²⁺ Mobilization) | 2200 ± 670 nM | Native FP receptors (3T3 mouse fibroblasts) | [14] | |

| Bimatoprost Acid | Ki (FP Receptor Binding) | 83 nM | Human FP receptor | [13] |

| Ki (EP1 Receptor Binding) | 95 nM | Human EP1 receptor | [13] | |

| Ki (EP3 Receptor Binding) | 387 nM | Human EP3 receptor | [13] | |

| EC50 (Functional Activity) | 2.8 - 3.8 nM | Various cell types | [13] |

The stereochemistry at the C-15 position is known to be critical for the high-affinity binding of prostaglandins to the FP receptor. It is therefore highly probable that this compound exhibits significantly lower binding affinity and, consequently, reduced biological activity compared to the (15S)-epimer, Bimatoprost. However, without direct experimental data, this remains a well-founded hypothesis.

Experimental Workflows

The analysis and characterization of this compound typically follow a structured workflow, from sample preparation to data analysis.

General Workflow for this compound Analysis

Conclusion

This compound is a critical compound to monitor in the manufacturing of Bimatoprost. While it is considered an impurity, its structural similarity to the active pharmaceutical ingredient necessitates robust analytical methods for its detection and quantification to ensure the quality, safety, and efficacy of the final drug product. Although specific biological activity data for this compound is not extensively documented, the established importance of the 15S-hydroxyl configuration for FP receptor agonism strongly suggests that the 15R-epimer would have significantly reduced pharmacological activity. Further research into the specific biological effects of this compound would be beneficial for a more complete understanding of its potential impact. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Bimatoprost.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1163135-92-9 [chemicalbook.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. chemignition.com [chemignition.com]

- 6. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]

- 8. neuroquantology.com [neuroquantology.com]

- 9. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]

- 11. isca.me [isca.me]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

In Vitro Biological Activity of (15R)-Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(15R)-Bimatoprost: An Overview

This compound, also known as 15-epi-Bimatoprost, is a stereoisomer of bimatoprost. It is often considered an impurity in the synthesis of the pharmacologically active (15S)-bimatoprost. The stereochemistry of the hydroxyl group at the C-15 position is known to be a critical determinant of the biological activity of prostaglandins and their analogs.

In Vitro Biological Activity of Bimatoprost and Bimatoprost Free Acid

Bimatoprost is a prodrug that is hydrolyzed in ocular tissues to its active form, bimatoprost free acid. Therefore, the in vitro biological activity of both compounds is relevant to understanding its mechanism of action.

Receptor Binding Affinity

Bimatoprost and its free acid have been characterized for their binding affinity to the prostaglandin FP receptor.

| Compound | Receptor | Assay Type | Radioligand | Preparation | Ki (nM) | Reference |

| Bimatoprost | FP | Radioligand Binding | [3H]prostaglandin F2α | Cloned human FP receptors | 6310 ± 1650 | [1][2] |

| Bimatoprost | FP | Radioligand Binding | [3H]-travoprost acid | Cloned human ciliary body FP receptor | 9250 ± 846 | [3] |

| Bimatoprost Free Acid | FP | Radioligand Binding | [3H]-travoprost acid | Cloned human ciliary body FP receptor | 59 ± 6 | [3] |

Functional Activity

The functional activity of bimatoprost and its free acid is typically assessed by measuring their ability to stimulate second messenger signaling pathways upon binding to the FP receptor, most commonly through intracellular calcium mobilization.

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| Bimatoprost | Intracellular Ca2+ Mobilization | HEK-293 cells expressing cloned human FP receptors | 2940 ± 1663 | [1][2] |

| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 mouse fibroblasts (native FP receptors) | 2200 ± 670 | [1][2] |

| Bimatoprost | Intracellular Ca2+ Mobilization | HEK-293 cells expressing cloned human ciliary body FP receptor | 3070 ± 1330 | [3] |

| Bimatoprost Free Acid | Intracellular Ca2+ Mobilization | HEK-293 cells expressing cloned human ciliary body FP receptor | 15 ± 3 | [3] |

| Bimatoprost | Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) cells | 9600 ± 1100 | [4] |

| Bimatoprost Free Acid | Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) cells | 3.6 ± 1.2 | [4] |

Experimental Protocols

Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound, bimatoprost, and bimatoprost free acid for the prostaglandin FP receptor.

Materials:

-

Cell membranes prepared from cells expressing the human FP receptor (e.g., HEK-293 cells).

-

Radioligand (e.g., [3H]prostaglandin F2α or [3H]-travoprost acid).

-

Test compounds: this compound, bimatoprost, bimatoprost free acid.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the FP receptor, leading to an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of this compound, bimatoprost, and bimatoprost free acid in activating the FP receptor.

Materials:

-

Cells expressing the human FP receptor (e.g., HEK-293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Test compounds.

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

-

Culture the cells in microplates.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound to the cells.

-

Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microplate reader.

-

The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like bimatoprost free acid initiates a well-defined signaling cascade.

Conclusion

The in vitro biological activity of bimatoprost and its active metabolite, bimatoprost free acid, is characterized by their interaction with the prostaglandin FP receptor. Bimatoprost itself exhibits weak affinity for the FP receptor, consistent with its role as a prodrug. In contrast, bimatoprost free acid is a potent agonist, effectively binding to the FP receptor and stimulating intracellular calcium mobilization.

There is a notable lack of publicly available in vitro pharmacological data for the (15R)-epimer of bimatoprost. Based on the established structure-activity relationships for prostaglandins, it is highly probable that the R-configuration at the C-15 position significantly reduces or abolishes its activity at the FP receptor. Further studies are required to definitively characterize the in vitro biological activity of this compound and to confirm its presumed lack of significant pharmacological effect. This information is crucial for a comprehensive understanding of the pharmacology of bimatoprost and for the quality control of its pharmaceutical formulations.

References

An In-depth Technical Guide to the Discovery and History of (15R)-Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, has carved a unique niche in ophthalmic and cosmetic medicine. Initially developed for the management of glaucoma, its serendipitous discovery of promoting eyelash growth has led to a dual market presence. This technical guide delves into the discovery, history, and key experimental data surrounding Bimatoprost and its (15R) isomer. Particular emphasis is placed on the quantitative data from pivotal clinical trials, detailed experimental methodologies, and the underlying signaling pathways.

Discovery and Development of Bimatoprost

The journey of Bimatoprost began in the pursuit of more effective treatments for glaucoma, a condition characterized by elevated intraocular pressure (IOP). Scientists at Allergan, Inc. synthesized a series of prostaglandin analogs with the aim of enhancing aqueous humor outflow to reduce IOP. Bimatoprost emerged as a potent candidate from this research.

Timeline of Key Milestones:

-

2001: The U.S. Food and Drug Administration (FDA) approves Bimatoprost ophthalmic solution 0.03% (Lumigan®) for the reduction of elevated IOP in patients with open-angle glaucoma or ocular hypertension.

-

2008: Following observations of significant eyelash growth in glaucoma patients, the FDA approves Bimatoprost 0.03% (Latisse®) for the treatment of hypotrichosis of the eyelashes.

-

2010: A lower concentration formulation, Bimatoprost 0.01%, is introduced to improve the side-effect profile, particularly conjunctival hyperemia, while maintaining comparable efficacy in IOP reduction.

The Isomer: (15R)-Bimatoprost

This compound is the C-15 epimer of Bimatoprost, meaning it differs in the stereochemical configuration at the 15th carbon position. It is primarily known as a process impurity formed during the synthesis of Bimatoprost. While not the therapeutically active agent for IOP reduction, its characterization is crucial for the quality control and purity analysis of the final drug product. Limited public information is available on the specific biological activity of isolated this compound.

Mechanism of Action

Bimatoprost is unique among prostaglandin analogs used in ophthalmology. While structurally similar to prostaglandin F2α, it acts as a prostamide analog. The precise molecular mechanism of action is still under investigation, but it is understood to lower IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways. This dual action contributes to its significant efficacy.

The effects of Bimatoprost are mediated through the activation of prostamide receptors in the eye. The downstream signaling cascade from these receptors is thought to involve the modulation of matrix metalloproteinases and other enzymes that remodel the extracellular matrix of the ciliary muscle and trabecular meshwork, thereby reducing outflow resistance.

Signaling Pathway for Bimatoprost's IOP-Lowering Effect

Caption: Bimatoprost signaling pathway for IOP reduction.

Synthesis of Bimatoprost and this compound

The commercial synthesis of Bimatoprost is a complex multi-step process. One of the foundational methods for prostaglandin synthesis, which has been adapted for Bimatoprost, is the Corey synthesis, named after Nobel laureate E.J. Corey. This stereocontrolled synthesis allows for the precise construction of the complex cyclopentane ring with the correct stereochemistry of its substituents. This compound can be formed as a byproduct if the reduction of the 15-keto intermediate is not perfectly stereoselective.

Generalized Corey Synthesis Workflow

Caption: Generalized workflow of the Corey synthesis for Bimatoprost.

Experimental Protocols

Representative Synthetic Step: Stereoselective Reduction of the C15-Ketone

Objective: To reduce the 15-keto intermediate to the desired (15S)-hydroxyl group, minimizing the formation of the (15R) epimer.

Materials:

-

Enone intermediate (1 equivalent)

-

Reducing agent (e.g., L-selectride® or a chiral borane reagent)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

The enone intermediate is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

-

The reducing agent is added dropwise to the solution, and the reaction is stirred for a specified time, monitoring the progress by thin-layer chromatography.

-

Upon completion, the reaction is quenched by the slow addition of the quenching solution.

-

The mixture is allowed to warm to room temperature, and the aqueous and organic layers are separated.

-

The aqueous layer is extracted with the extraction solvent.

-

The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to separate the desired (15S)-Bimatoprost precursor from the (15R) epimer.

Clinical Trials and Quantitative Data

Numerous clinical trials have demonstrated the efficacy and safety of Bimatoprost for both glaucoma and eyelash hypotrichosis.

Glaucoma Clinical Trials

Objective: To evaluate the IOP-lowering effect of Bimatoprost compared to other glaucoma medications.

Representative Study Design: A multicenter, randomized, double-masked, parallel-group study.

Inclusion Criteria (General):

-

Patients aged 18 years or older.

-

Diagnosis of open-angle glaucoma or ocular hypertension in one or both eyes.

-

Baseline IOP within a specified range (e.g., 22-34 mmHg).

Exclusion Criteria (General):

-

History of hypersensitivity to Bimatoprost or its components.

-

Presence of other ocular conditions that could interfere with the study.

-

Concurrent use of other IOP-lowering medications during the study period.

Table 1: Summary of IOP Reduction in Key Glaucoma Clinical Trials

| Study/Comparison | Bimatoprost Concentration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction |

| Bimatoprost vs. Timolol | 0.03% | 7.0 - 8.8 | 33% |

| Bimatoprost vs. Latanoprost | 0.03% | 6.7 - 8.2 | 31% |

| Bimatoprost 0.01% vs. 0.03% | 0.01% | 5.7 - 7.5 | 26% |

| Bimatoprost 0.01% vs. 0.03% | 0.03% | 5.9 - 7.8 | 27% |

Eyelash Hypotrichosis Clinical Trials

Objective: To evaluate the efficacy of Bimatoprost in increasing eyelash length, thickness, and darkness.

Representative Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.

Inclusion Criteria (General):

-

Adults with a clinical diagnosis of hypotrichosis of the eyelashes.

-

Global Eyelash Assessment (GEA) score of 1 or 2 (minimal to moderate).

Exclusion Criteria (General):

-

Active ocular disease or infection.

-

Use of other products to enhance eyelash growth.

Table 2: Summary of Eyelash Growth in a Pivotal Clinical Trial (16 weeks)

| Parameter | Bimatoprost 0.03% | Vehicle |

| Mean Change in Eyelash Length (mm) | +1.4 | +0.1 |

| Mean Change in Eyelash Thickness/Fullness | Significant Increase | No Significant Change |

| Mean Change in Eyelash Darkness | Significant Increase | No Significant Change |

| % of Patients with ≥1-grade improvement in GEA | 78% | 18% |

Experimental Workflow for a Typical Clinical Trial

(15R)-Bimatoprost Prostaglandin Analog Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (15R)-Bimatoprost, a prostaglandin F2α (PGF2α) analog. Bimatoprost, the (15S)-epimer, is a well-established therapeutic agent for glaucoma, primarily by enhancing uveoscleral outflow to reduce intraocular pressure (IOP). The (15R)-epimer is often considered a synthetic impurity. This document details the known pharmacology of Bimatoprost, the presumed mechanism of action for prostaglandin analogs, and provides detailed experimental protocols for the investigation of compounds like this compound. It is intended to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction to Bimatoprost and its Stereoisomers

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α, and is a potent ocular hypotensive agent.[1][2] It is the ethyl amide derivative of 17-phenyl-trinor PGF2α.[3] The biological activity of prostaglandin analogs is highly dependent on their stereochemistry. This compound is the C-15 epimer of Bimatoprost, where the hydroxyl group at the C-15 position is in the R configuration, as opposed to the biologically more active S configuration found in Bimatoprost.[4] While Bimatoprost is a therapeutic product, this compound is typically considered a process-related impurity in its synthesis.[5] Understanding the pharmacological profile of the (15R) isomer is crucial for quality control and for a complete understanding of the structure-activity relationships of this class of compounds.

Mechanism of Action of Prostaglandin F2α Analogs

Prostaglandin F2α analogs, including Bimatoprost, are believed to lower intraocular pressure by acting as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6][7] Activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.[7][8]

Signaling Pathway

The binding of a PGF2α analog to the FP receptor is thought to trigger the following signaling cascade:

-

Gq/11 Protein Activation: The activated FP receptor couples to the Gq/11 family of G proteins.

-

Phospholipase C (PLC) Activation: The α-subunit of the Gq/11 protein activates phospholipase C.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[9][10]

-

Downstream Effects: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which ultimately enhances aqueous humor outflow.[8]

Figure 1: Prostaglandin F2α Receptor Signaling Pathway.

Quantitative Data

While specific quantitative data for this compound is scarce in publicly available literature, this section provides known values for Bimatoprost and its free acid to serve as a benchmark for comparison. It is generally expected that the 15R epimer would exhibit significantly lower binding affinity and efficacy at the FP receptor compared to the 15S epimer (Bimatoprost).

Table 1: Receptor Binding Affinity (Ki) and Efficacy (EC50) of Bimatoprost and its Free Acid at the FP Receptor

| Compound | Receptor | Assay | Ki (nM) | EC50 (nM) | Reference(s) |

| Bimatoprost | Human FP | Radioligand Binding ([3H]PGF2α displacement) | 6310 ± 1650 | - | [10] |

| Bimatoprost | Human FP | Intracellular Ca2+ Mobilization | - | 2940 ± 1663 | [10] |

| Bimatoprost Free Acid | Human FP | Radioligand Binding ([3H]travoprost acid displacement) | 59 ± 6 | - | [3] |

| Bimatoprost Free Acid | Human FP | Intracellular Ca2+ Mobilization | - | 15 ± 3 | [3] |

| This compound | Human FP | N/A | Data not available | Data not available |

Note: The free acid of Bimatoprost is formed by in-vivo hydrolysis of the ethyl amide group.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis and Purification of this compound

This compound is often generated as a byproduct during the synthesis of Bimatoprost.[5] Its preparation for research purposes would typically involve a stereoselective synthesis or the separation from a mixture of epimers.

Protocol for Chiral Separation of Bimatoprost Epimers by HPLC:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column, such as one based on cellulose or amylose derivatives, is essential for separating enantiomers and diastereomers.

-

Mobile Phase: A mixture of solvents such as hexane/isopropanol or a suitable aqueous/organic mobile phase, depending on the column chemistry. The exact composition should be optimized for the best resolution.

-

Sample Preparation: Dissolve the mixture of Bimatoprost and this compound in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Controlled, often at room temperature.

-

Detection Wavelength: Based on the UV absorbance of Bimatoprost.

-

-

Fraction Collection: Collect the eluent corresponding to the this compound peak.

-

Purity Analysis: Re-inject the collected fraction to confirm its purity.

Figure 2: Workflow for Chiral Separation of Bimatoprost Epimers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human FP receptor (e.g., HEK-293 cells).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]PGF2α), and varying concentrations of the unlabeled test compound (this compound).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled agonist).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor and trigger an increase in intracellular calcium.

Protocol:

-

Cell Culture and Dye Loading:

-

Plate cells expressing the FP receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

-

-

Compound Addition:

-

Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

-

Add varying concentrations of the test compound (this compound) to the wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well before and after the addition of the compound. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

Figure 3: Workflow for Intracellular Calcium Mobilization Assay.

Uveoscleral Outflow Measurement in an Ex Vivo Model

This experiment assesses the effect of a compound on the unconventional outflow pathway of aqueous humor.

Protocol:

-

Eye Preparation:

-

Use enucleated animal eyes (e.g., porcine or primate).

-

Cannulate the anterior chamber with two needles, one for infusion and one for a pressure transducer.

-

-

Perfusion:

-

Perfuse the eye with a buffered saline solution at a constant pressure.

-

Measure the baseline total outflow rate.

-

-

Compound Administration:

-

Introduce the test compound (this compound) into the perfusion fluid.

-

-

Outflow Measurement:

-

Measure the total outflow rate in the presence of the compound. An increase in outflow rate indicates a positive effect.

-

-

Uveoscleral Outflow Isolation (Optional):

-

To specifically measure uveoscleral outflow, the trabecular meshwork outflow pathway can be blocked, for example, by injecting a polymer into the trabecular meshwork.

-

-

Data Analysis:

-

Compare the outflow rates before and after the administration of the compound to determine its effect on uveoscleral outflow.

-

Conclusion

While this compound is primarily known as an impurity in the synthesis of the glaucoma drug Bimatoprost, its study is essential for a thorough understanding of the structure-activity relationships of prostaglandin F2α analogs. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of this compound and other related compounds. Further research is warranted to obtain specific quantitative data on the binding affinity and functional activity of this compound to fully elucidate its biological profile.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]

- 6. assets.bmctoday.net [assets.bmctoday.net]

- 7. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (15R)-Bimatoprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative pharmacological data specifically for (15R)-Bimatoprost is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known pharmacological properties of its stereoisomer, Bimatoprost ((15S)-Bimatoprost), which is the biologically active and clinically used compound. Where available, qualitative information and structure-activity relationship principles concerning the 15R-epimer are included to infer its likely pharmacological profile.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α (PGF2α) widely used in the treatment of glaucoma and ocular hypertension. Its therapeutic effect is primarily attributed to the reduction of intraocular pressure (IOP) by enhancing the outflow of aqueous humor. This compound is the C-15 epimer of Bimatoprost and is often considered an impurity or a less active stereoisomer. The stereochemistry at the C-15 position is crucial for the biological activity of prostaglandins, with the naturally occurring and more potent form typically being the 15S-epimer. This guide delves into the detailed pharmacological characteristics of Bimatoprost to provide a foundational understanding that can be contextually applied to its 15R counterpart.

Receptor Binding Affinity

Table 1: Receptor Binding Affinities (Ki) of Bimatoprost and its Free Acid

| Compound | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) |

| Bimatoprost | Prostaglandin FP | Not Specified | [3H]PGF2α | 6310 ± 1650[1] |

| Bimatoprost Free Acid | Prostaglandin FP | Not Specified | Not Specified | 83[2] |

Functional Activity

The functional activity of Bimatoprost is demonstrated by its ability to act as an agonist at the FP receptor, leading to a cascade of intracellular events. The primary signaling pathway involves the activation of phospholipase C and subsequent mobilization of intracellular calcium. As with receptor binding, the 15R configuration is expected to result in substantially lower functional potency.

Table 2: Functional Activity (EC50) of Bimatoprost and its Free Acid

| Compound | Assay | Cell Line | EC50 (nM) |

| Bimatoprost | Intracellular Ca2+ Mobilization | HEK-293 cells expressing human FP receptor | 2940 ± 1663[1] |

| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 mouse fibroblasts (native FP receptors) | 2200 ± 670[1] |

| Bimatoprost Free Acid | Phosphoinositide Turnover | Human trabecular meshwork cells | 3245[2] |

| Bimatoprost Free Acid | Phosphoinositide Turnover | Mouse fibroblasts and rat aortic smooth muscle cells | 2.8 - 3.8[2] |

Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like Bimatoprost initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to various cellular responses.

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like this compound for the prostaglandin FP receptor.

Workflow Diagram:

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human prostaglandin FP receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGF2α), and varying concentrations of the unlabeled competitor compound (this compound).

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled standard FP receptor agonist.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the functional potency (EC50) of a compound like this compound by quantifying its ability to induce intracellular calcium release.

Workflow Diagram:

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Preparation and Plating:

-

Culture cells expressing the prostaglandin FP receptor (e.g., HEK-293 cells) in a suitable medium.

-

Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

After incubation, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess extracellular dye.

-

-

Agonist Addition and Fluorescence Measurement:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Use a fluorescence plate reader equipped with an automated injection system to add the different concentrations of the agonist to the wells.

-

Immediately after agonist addition, continuously measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximum response) from the curve using non-linear regression analysis.

-

Conclusion

While a detailed pharmacological profile of this compound remains to be fully elucidated in the scientific literature, the extensive data available for its stereoisomer, Bimatoprost, provides a critical framework for understanding its likely biological activity. The established structure-activity relationships for prostaglandins strongly suggest that the 15R configuration would lead to a significant reduction in both binding affinity and functional potency at the prostaglandin FP receptor. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers aiming to further investigate the specific pharmacological properties of this compound and other related prostaglandin analogs. Future studies directly comparing the epimers are necessary to definitively quantify the pharmacological profile of this compound.

References

Stereoisomeric Differences of (15R)-Bimatoprost and Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α (PGF2α), is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its efficacy in increasing aqueous humor outflow has been well-established. Stereochemistry plays a pivotal role in the pharmacological activity of many pharmaceutical compounds, and Bimatoprost is no exception. This technical guide provides an in-depth exploration of the core differences between the clinically used (15S)-Bimatoprost and its stereoisomer, (15R)-Bimatoprost, focusing on their chemical structures, receptor binding affinities, efficacy, and the experimental methodologies used for their characterization.

Core Stereoisomeric Distinction: Chemical Structure

The fundamental difference between Bimatoprost and this compound lies in the spatial orientation of the hydroxyl group at the carbon-15 position of the α-chain. In the active, clinically approved form, this hydroxyl group is in the (S) configuration. In contrast, the this compound isomer possesses the hydroxyl group in the opposite (R) configuration, representing an epimer of the parent compound.[] This seemingly minor alteration in stereochemistry can have profound implications for the molecule's interaction with its biological targets.

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is the chemical name for Bimatoprost, highlighting the specific stereochemistry at its five chiral centers.[2]

Comparative Pharmacodynamics: Receptor Binding and Efficacy

The primary mechanism of action for Bimatoprost involves its interaction with the prostaglandin F receptor (FP receptor), a Gq protein-coupled receptor.[3] Upon binding, it initiates a signaling cascade that ultimately leads to increased uveoscleral and trabecular meshwork outflow of aqueous humor, thereby reducing IOP.[4][5]

While direct comparative binding affinity data for this compound is not extensively available in the public domain, the stereochemistry at the C-15 position is known to be crucial for high-affinity binding to the FP receptor. It is generally understood that the (15S) configuration is the pharmacologically active form.

The following table summarizes the available quantitative data for Bimatoprost and its active acid form. The lack of data for this compound underscores a gap in the publicly available research.

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |

| Bimatoprost | Human FP Receptor | 6310 ± 1650 nM[6] | 2940 ± 1663 nM (in HEK cells)[6], 3245 nM (in h-TM cells)[4] |

| Bimatoprost Acid | Human FP Receptor | 83 nM[4] | 2.8-3.8 nM (in most cells)[4] |

| Bimatoprost Acid | Human EP1 Receptor | 95 nM[4] | 2.7 nM[4] |

| Bimatoprost Acid | Human EP3 Receptor | 387 nM[4] | - |

Note: h-TM stands for human trabecular meshwork. HEK stands for human embryonic kidney cells.

Signaling Pathways

The activation of the FP receptor by Bimatoprost initiates a Gq protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade in ciliary muscle and trabecular meshwork cells is believed to modulate the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix, and to affect the cytoskeleton through the Rho/Rho kinase pathway, ultimately increasing aqueous humor outflow.[3]

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of compounds to the prostaglandin FP receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and Bimatoprost for the prostaglandin FP receptor.

Materials:

-

Membrane preparations from cells expressing the human FP receptor.

-

Radioligand (e.g., [3H]-PGF2α).

-

Test compounds: this compound and Bimatoprost.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (or Bimatoprost/ this compound).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimatoprost Monograph for Professionals - Drugs.com [drugs.com]

- 6. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Notes and Protocols for (15R)-Bimatoprost in Glaucoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(15R)-Bimatoprost, an isomer of the synthetic prostamide analogue Bimatoprost, is a potent ocular hypotensive agent.[1] Like its counterpart, it is utilized in the research and treatment of glaucoma and ocular hypertension.[1] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical glaucoma models, summarizing key quantitative data and outlining detailed methodologies for its application and evaluation. Bimatoprost primarily lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways.[2][3]

Mechanism of Action

Bimatoprost exerts its effects by acting as a prostaglandin F2α (FP) receptor agonist.[4][5] Activation of the FP receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, -2, -3, and -9.[6][7][8][9] These enzymes remodel the extracellular matrix of the ciliary body and trabecular meshwork, reducing hydraulic resistance and enhancing aqueous humor outflow.[3][8]

Quantitative Data Summary

The following tables summarize the efficacy of Bimatoprost in reducing intraocular pressure (IOP) from various preclinical and clinical studies.

Table 1: Preclinical Efficacy of Bimatoprost in Animal Models

| Animal Model | Formulation/Dose | Route of Administration | Mean IOP Reduction | Study Duration |

| Wild-Type Mice | Not Specified | Topical | 1.33 mmHg | 2 hours |

| Rabbits | 0.01% Ophthalmic Solution | Topical (once or twice daily) | Similar pharmacokinetic profiles for both dosing regimens in the iris-ciliary body | 4 days |

| Rabbits | 0.01% Preservative-Free Gel | Topical (single dose) | Cmax: 50.2 ng/mL (bimatoprost + free acid) | 8 hours |

| Rabbits | 0.03% Preservative-Free Solution | Topical (single dose) | Cmax: 59.9 ng/mL (bimatoprost + free acid) | 8 hours |

| Cynomolgus Monkeys | 2 mg PGF2α-IE (related compound) | Topical (twice daily) | Statistically significant IOP reduction | 5 days |

Table 2: Clinical Efficacy of Bimatoprost Formulations in Humans

| Study Population | Formulation/Dose | Route of Administration | Mean IOP Reduction | Study Duration |

| Open-Angle Glaucoma/Ocular Hypertension | 0.03% Ophthalmic Solution | Topical (once daily) | 7.5 - 9.2 mmHg | 12 hours post-administration |

| Open-Angle Glaucoma/Ocular Hypertension | Sustained-Release Implant (6 µg) | Intracameral | 7.2 mmHg | Through week 16 |

| Open-Angle Glaucoma/Ocular Hypertension | Sustained-Release Implant (10 µg) | Intracameral | 7.4 mmHg | Through week 16 |

| Open-Angle Glaucoma/Ocular Hypertension | Sustained-Release Implant (15 µg) | Intracameral | 8.1 mmHg | Through week 16 |

| Open-Angle Glaucoma/Ocular Hypertension | Sustained-Release Implant (20 µg) | Intracameral | 9.5 mmHg | Through week 16 |

| Synechial Angle-Closure Glaucoma | 0.03% Ophthalmic Solution | Topical | 15.3 ± 9.5 mmHg | 8 weeks |

Table 3: In Vitro Activity of Bimatoprost

| Cell Type | Assay | EC50 Value |

| Human Trabecular Meshwork (TM) Cells | Cellular Dielectric Spectroscopy | 4.3 nM |

| Human Schlemm's Canal (SC) Cells | Cellular Dielectric Spectroscopy | 1.2 nM |

| Human Ciliary Smooth Muscle (CSM) Cells | Cellular Dielectric Spectroscopy | 1.7 nM |

| Human Trabecular Meshwork (h-TM) Cells | Phosphoinositide (PI) Turnover | 112 nM (Bimatoprost acid) |

Experimental Protocols

This section provides a detailed methodology for a typical preclinical study evaluating this compound in a rabbit model of ocular hypertension.

Protocol 1: Induction of Ocular Hypertension in Rabbits

Objective: To induce a transient elevation in intraocular pressure (IOP) in rabbits to model glaucoma.

Materials:

-

New Zealand White rabbits (male or female, 2-3 kg)

-

5% Glucose solution, sterile

-

Intravenous infusion set

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

-

Tonometer (e.g., Tono-Pen, rebound tonometer)

Procedure:

-

Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the experiment.

-

On the day of the experiment, anesthetize the cornea with a drop of topical anesthetic.

-

Measure baseline IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and calculate the average.

-

Induce ocular hypertension by a rapid intravenous infusion of a 5% glucose solution (15 mL/kg) into the marginal ear vein.[10]

-

Monitor IOP at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-infusion to confirm IOP elevation.

Protocol 2: Topical Administration of this compound

Objective: To administer this compound topically to the eyes of rabbits with induced ocular hypertension.

Materials:

-

This compound solution (e.g., 0.03% in a sterile ophthalmic vehicle)

-

Micropipette

-

Rabbits from Protocol 1 with confirmed ocular hypertension

Procedure:

-

Ten minutes prior to the induction of ocular hypertension, instill a single 30 µL drop of the this compound solution onto the cornea of one eye (the contralateral eye can serve as a vehicle control).[10]

-

Gently hold the eyelids closed for approximately 30 seconds to ensure the distribution of the drop and prevent immediate washout.

-

For chronic studies, administer the topical solution once daily in the evening.[2]

Protocol 3: Evaluation of IOP Reduction

Objective: To measure the effect of this compound on IOP in the glaucoma model.

Materials:

-

Tonometer

-

Topical anesthetic

Procedure:

-

Following the induction of ocular hypertension and administration of the test article, measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-treatment).

-

For chronic studies, measure IOP at consistent times each day, typically before the daily dose and at the time of expected peak drug effect (around 8-12 hours post-dose).[2]

-

Calculate the mean IOP reduction from baseline for both the treated and control eyes. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.

Visualizations

Caption: Signaling pathway of this compound in ocular cells.

Caption: A typical experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased matrix metalloproteinases 1, 2, and 3 in the monkey uveoscleral outflow pathway after topical prostaglandin F(2 alpha)-isopropyl ester treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for (15R)-Bimatoprost in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of (15R)-Bimatoprost for use in cell culture experiments. The information is intended to guide researchers in accurately preparing this prostaglandin analog for in vitro studies.

This compound is the 15-R epimer of Bimatoprost, a synthetic prostamide F2α analog. While Bimatoprost is widely used for the treatment of glaucoma and ocular hypertension, the biological activities of its isomers are also of significant research interest. Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound and its related compound, Bimatoprost, is presented in the table below. This information is essential for calculating concentrations and preparing solutions.

| Property | This compound | Bimatoprost |

| Chemical Formula | C₂₅H₃₇NO₄ | C₂₅H₃₇NO₄ |

| Molecular Weight | 415.57 g/mol | 415.57 g/mol |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO), Ethanol |

| Stock Solution Conc. | A stock solution of up to 100 mg/mL can be prepared in DMSO.[1] | A stock solution of up to 100 mg/mL can be prepared in DMSO.[1] |